1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol

Lipophilicity Drug design CNS penetration

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol (CAS 1341583-66-1) is a 1,3-disubstituted azetidine derivative bearing a 3-hydroxyl group on the strained four-membered azetidine ring and a 2,5-dimethylbenzyl substituent at the N1 position. With a molecular formula of C12H17NO, a molecular weight of 191.27 g/mol, a calculated LogP of 1.48, and a topological polar surface area (TPSA) of 23.47 Ų, this compound presents a moderately lipophilic scaffold with a single hydrogen bond donor (the 3-OH) and two hydrogen bond acceptors, placing it within favorable drug-like property space for CNS penetration or receptor-target engagement.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1341583-66-1
Cat. No. B1468558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol
CAS1341583-66-1
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2CC(C2)O
InChIInChI=1S/C12H17NO/c1-9-3-4-10(2)11(5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3
InChIKeyHBKDBTPTIBKTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol (CAS 1341583-66-1): Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol (CAS 1341583-66-1) is a 1,3-disubstituted azetidine derivative bearing a 3-hydroxyl group on the strained four-membered azetidine ring and a 2,5-dimethylbenzyl substituent at the N1 position . With a molecular formula of C12H17NO, a molecular weight of 191.27 g/mol, a calculated LogP of 1.48, and a topological polar surface area (TPSA) of 23.47 Ų, this compound presents a moderately lipophilic scaffold with a single hydrogen bond donor (the 3-OH) and two hydrogen bond acceptors, placing it within favorable drug-like property space for CNS penetration or receptor-target engagement . The compound is commercially available at purities of 95%–98% from multiple suppliers and is sold for research and development purposes only .

Why 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol Cannot Be Simply Replaced by In-Class Analogs


The 2,5-dimethylbenzyl substitution pattern on the N1-azetidine scaffold is not interchangeable with other regioisomeric or des-methyl analogs because the position and number of methyl groups directly modulate lipophilicity (LogP), electron density on the aromatic ring, and steric bulk around the benzylic methylene, which collectively influence target binding pose, metabolic stability, and off-rate kinetics [1]. Even minor positional shifts—such as relocating methyl groups from the 2,5- to the 2,4- or 3,4-positions—produce measurable differences in computed LogP (1.48 for 2,5-dimethyl vs. 1.6 for 2,4-dimethyl vs. ~1.97 for 3,4-dimethyl) and TPSA . In receptor-ligand interactions where the benzyl group occupies a defined hydrophobic subpocket, these numerical differences can translate into orders-of-magnitude shifts in binding affinity that cannot be predicted without compound-specific testing.

Quantitative Differentiation Evidence: 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol vs. Closest Structural Analogs


Computed LogP Differentiation: 2,5-Dimethylbenzyl vs. 2,4-Dimethylbenzyl vs. 3,4-Dimethylbenzyl Azetidin-3-ol Analogs

The computed octanol-water partition coefficient (LogP) for 1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol is 1.48, as reported by the commercial vendor Leyan . This value is measurably lower than the XlogP of 1.6 reported for the 2,4-dimethylbenzyl regioisomer (CAS 2092711-06-1) and substantially lower than the LogP of ~1.97 reported for the 3,4-dimethylbenzyl analog (CAS 1493361-20-8) . In the context of CNS drug design, LogP values in the 1–3 range are generally considered favorable for passive blood-brain barrier penetration; the lower LogP of the 2,5-isomer suggests marginally reduced non-specific tissue binding relative to the 3,4-isomer, which could translate into a more favorable free fraction in plasma.

Lipophilicity Drug design CNS penetration Physicochemical profiling SAR

Hydrogen Bond Donor Count Differentiation: 1-Substituted (1× HBD) vs. 3,3-Disubstituted (2× HBD) Azetidin-3-ol Scaffolds

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol presents exactly one hydrogen bond donor (HBD) — the 3-OH group — because the N1 position is alkylated with the 2,5-dimethylbenzyl group . In contrast, the structurally related 3-(2,5-dimethylbenzyl)azetidin-3-ol (CAS not confirmed, but the 3-benzyl-3-azetidinol scaffold) and 3-(3,4-dimethylbenzyl)azetidin-3-ol (CAS 1493361-20-8) each possess two HBDs owing to the free NH in the ring plus the tertiary 3-OH . A HBD count of ≤1 is associated with improved passive membrane permeability and oral bioavailability in multiple drug-likeness paradigms (e.g., Lipinski's Rule of Five and Veber's rules), whereas HBD count ≥2 can negatively impact permeability, particularly for CNS targets.

Hydrogen bonding Permeability Solubility Medicinal chemistry Scaffold selection

Substituent Position Effect: 2,5-Dimethylbenzyl vs. Unsubstituted Benzyl Azetidin-3-ol — Impact on Lipophilicity and Steric Profile

The introduction of two methyl groups at the 2- and 5-positions of the benzyl moiety increases the molecular weight from 163.22 g/mol (1-benzylazetidin-3-ol, CAS 54881-13-9) to 191.27 g/mol (target compound) — a ΔMW of +28.05 g/mol — and raises the computed LogP from approximately 0.8–1.0 (estimated for the unsubstituted benzyl analog based on fragment-based calculations) to 1.48 . The 2-methyl group, positioned ortho to the benzylic methylene, introduces steric hindrance that can restrict rotational freedom of the benzyl group, potentially reducing the number of accessible conformations and thereby lowering the entropic penalty of target binding. Additionally, ortho-substitution on the benzyl ring has been shown in related azetidine CB1 antagonist series to reduce oxidative metabolism at the benzylic position by sterically shielding the methylene from CYP450 enzymes [1].

Substituent effects Steric shielding Metabolic stability Structure-property relationships Lead optimization

Commercial Availability and Purity Benchmarking of 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol Across Suppliers

1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol is available from multiple independent suppliers with documented purity specifications: 98% from Leyan (Product No. 1622584) , ~95% from BenchChem, and 95%+ from AK Scientific (Cat. No. 2545FA) . The MDL number MFCD18266174 and SMILES string (Cc1ccc(C)c(CN2CC(O)C2)c1) provide unambiguous identity verification . In contrast, several of its closest regioisomeric analogs (e.g., 1-(2,4-dimethylbenzyl)azetidin-3-ol, CAS 2092711-06-1; 3-(3,4-dimethylbenzyl)azetidin-3-ol, CAS 1493361-20-8) are listed by fewer suppliers or have less extensively documented batch-analysis data, which can complicate procurement for labs requiring guaranteed purity and certificate of analysis (CoA) traceability.

Procurement Quality assurance Supply chain Reproducibility Research chemicals

Safety and Handling Profile: GHS Classification of 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol for Laboratory Procurement Planning

The target compound carries GHS07 hazard labeling with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) precautionary statements, as documented by Leyan . The corresponding precautionary codes (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) define specific handling requirements including avoidance of breathing dust/fume, use of protective gloves/eye protection, and proper storage conditions . AK Scientific confirms that the compound is classified as 'Not hazardous material' for DOT/IATA transport purposes, facilitating international shipping without dangerous goods surcharges .

Laboratory safety GHS classification Risk assessment Procurement compliance SOP development

Recommended Research and Industrial Application Scenarios for 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol


CNS-Penetrant Lead Optimization Programs Exploiting Favorable LogP (1.48) and Low HBD Count (1)

For medicinal chemistry teams pursuing CNS targets — including cannabinoid CB1 receptor antagonists, where azetidine scaffolds have demonstrated clinical potential — 1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol provides a starting scaffold with computed LogP (1.48) within the CNS-favorable window and a single hydrogen bond donor . The 2,5-dimethyl substitution pattern on the benzyl group distinguishes it from 2,4- and 3,4-dimethyl analogs by offering a unique steric and electronic environment at the ortho position, which can be exploited to modulate target binding kinetics and reduce oxidative benzylic metabolism without introducing metabolically labile functional groups [1].

Structure-Activity Relationship (SAR) Studies Comparing N1-Benzyl Substitution Patterns on the Azetidin-3-ol Core

This compound serves as a key member of a systematic SAR matrix exploring the effect of dimethylbenzyl regioisomerism (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) on the pharmacological and ADME properties of 1-substituted azetidin-3-ols . Because LogP, TPSA, and HBD/HBA counts are documented for the target compound and several of its analogs, researchers can use these measured/computed values to parameterize QSAR models and to experimentally isolate the contribution of the 2,5-substitution pattern from other structural variables [1].

Synthetic Methodology Development Using the Azetidin-3-ol Scaffold as a Functionalizable Intermediate

The 3-hydroxyl group of 1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol represents a versatile synthetic handle for further derivatization — including O-alkylation, esterification, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement — without affecting the N1 substitution pattern . This makes the compound a practical building block for parallel library synthesis in medicinal chemistry campaigns, where the 2,5-dimethylbenzyl group is retained as a constant pharmacophoric element while diversity is introduced at the 3-position .

Multi-Vendor Procurement for Cross-Laboratory Reproducibility Studies Requiring Identity-Verified Material

Because 1-[(2,5-dimethylphenyl)methyl]azetidin-3-ol is available from at least three independent suppliers with documented purity specifications (95%–98%) [1], it is well-suited for cross-laboratory reproducibility initiatives where sourcing material from different vendors serves as an internal control for purity-dependent artifacts. The availability of an MDL number (MFCD18266174) and canonical SMILES string provides unambiguous identity verification across procurement channels .

Quote Request

Request a Quote for 1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.